Product packaging for 5-Methoxy-2-(1-methylcyclobutyl)pyridine(Cat. No.:)

5-Methoxy-2-(1-methylcyclobutyl)pyridine

Cat. No.: B13848444
M. Wt: 177.24 g/mol
InChI Key: LERUKMAKZNVYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(1-methylcyclobutyl)pyridine (CAS 1196074-37-9) is a pyridine-based chemical building block with the molecular formula C11H15NO and an exact mass of 177.115 g/mol . This compound is designed for use in research and development, primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications . Its structure, featuring a methoxy group and a 1-methylcyclobutyl moiety on the pyridine ring, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. Patent literature highlights that derivatives containing the 1-methylcyclobutyl structural feature are investigated as RXFP1 modulators, indicating its potential application in the research and development of therapeutics for conditions such as heart failure . As a versatile building block, it can be used in various cross-coupling reactions and further functionalization to create targeted compound libraries. Researchers can utilize this compound to develop novel chemical entities for biological screening. This compound is provided for research purposes only. It is not approved for human or veterinary use and has not been evaluated by the FDA for the prevention, treatment, or cure of any medical condition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13848444 5-Methoxy-2-(1-methylcyclobutyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-methoxy-2-(1-methylcyclobutyl)pyridine

InChI

InChI=1S/C11H15NO/c1-11(6-3-7-11)10-5-4-9(13-2)8-12-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

LERUKMAKZNVYAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=NC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 5 Methoxy 2 1 Methylcyclobutyl Pyridine

Retrosynthetic Analysis for 5-Methoxy-2-(1-methylcyclobutyl)pyridine Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.comias.ac.in This process reveals potential synthetic routes by identifying key precursor molecules and the reactions required to assemble them.

For this compound, several logical disconnections can be proposed to simplify the structure and identify key synthons and their synthetic equivalents.

Disconnection A: Pyridine (B92270) C2-Cyclobutyl Bond: The most prominent disconnection is the carbon-carbon bond linking the pyridine ring at the C2 position to the quaternary carbon of the cyclobutyl group. This is a standard strategy for aryl-alkyl compounds and leads to two primary precursors: a 5-methoxypyridine synthon and a 1-methylcyclobutyl synthon. The synthetic equivalents for these would be a 2-halo-5-methoxypyridine (e.g., 2-bromo-5-methoxypyridine) and a 1-methylcyclobutyl organometallic reagent (e.g., a Grignard reagent or a boronic acid). This approach relies on well-established cross-coupling reactions.

Disconnection B: Pyridine Ring Bonds: A more fundamental approach involves the deconstruction of the pyridine heterocycle itself. Classical pyridine syntheses, such as the Hantzsch or Chichibabin methods, build the ring from acyclic components. ijpsonline.combaranlab.org This disconnection would lead to simpler precursors like dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source, which would be assembled in the early stages of the synthesis.

Disconnection C: Methoxy (B1213986) C-O Bond: The bond connecting the methyl group to the oxygen atom on the pyridine ring can also be disconnected. This suggests a precursor such as 2-(1-methylcyclobutyl)-5-hydroxypyridine, which could be methylated in a later step. Alternatively, it points to a nucleophilic aromatic substitution reaction on a 5-halopyridine derivative.

Disconnection D: Methyl-Cyclobutyl C-C Bond: This disconnection focuses on the formation of the cyclobutyl moiety itself, breaking the bond between the methyl group and the ring. This identifies cyclobutanone (B123998) as a key precursor, which can be functionalized via the addition of a methyl nucleophile.

These disconnections are summarized in the table below.

DisconnectionBond CleavedPrecursor 1 (Synthon/Synthetic Equivalent)Precursor 2 (Synthon/Synthetic Equivalent)
A Pyridine C2 — Cyclobutyl C15-Methoxy-2-pyridyl cation or radical / 2-Halo-5-methoxypyridine1-Methylcyclobutyl anion or organometallic / 1-Methylcyclobutylmagnesium halide or 1-Methylcyclobutylboronic acid
B Pyridine Ring C-C/C-N BondsAcyclic carbonyl compoundsAmmonia (NH₃)
C Methoxy C—O5-Oxo-pyridyl anion / 5-Hydroxypyridine derivativeMethyl cation / Methyl iodide or Dimethyl sulfate
D Methyl C — Cyclobutyl C11-Oxo-cyclobutyl species / CyclobutanoneMethyl anion / Methylmagnesium bromide or Methyllithium (B1224462)

Forward Synthesis Pathways and Strategies

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. These can be broadly categorized into methods that build the pyridine ring with the substituents already in place and methods that functionalize a pre-formed pyridine core.

Constructing the substituted pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. Several named reactions are applicable for creating the core pyridine structure. acsgcipr.org

Hantzsch Pyridine Synthesis: This method typically involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.org While versatile, this approach would require carefully chosen, and potentially complex, starting materials to achieve the specific substitution pattern of the target molecule.

Chichibabin Pyridine Synthesis: This synthesis involves the condensation reaction of aldehydes, ketones, and ammonia, often at high temperatures and pressures in the gas phase over a catalyst. wikipedia.orgpostapplescientific.com It is a highly efficient method for producing simple pyridines and their alkylated derivatives on an industrial scale. postapplescientific.com

Kröhnke Pyridine Synthesis: This method uses pyridinium (B92312) salts as reagents to generate substituted pyridines. A common pathway involves the reaction of a pyridinium salt of a bromomethyl ketone with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297) to form the new pyridine ring. wikipedia.org

Synthesis MethodPrecursorsConditionsKey Features
Hantzsch Synthesis β-Ketoester, Aldehyde, AmmoniaCondensation, followed by oxidationForms a dihydropyridine intermediate; versatile for symmetrical and asymmetrical pyridines. baranlab.org
Chichibabin Synthesis Aldehydes, Ketones, AmmoniaGas phase, high temperature (400–450 °C), catalyst (alumina/silica)High efficiency for industrial production of simple pyridines. wikipedia.orgpostapplescientific.com
Kröhnke Synthesis Pyridinium salt of α-haloketone, α,β-Unsaturated carbonyl, Ammonium acetateMichael-like addition and ring closureGeneral method for substituted pyridines where the initial pyridine is a reagent, not part of the final product. wikipedia.org

Introducing the methoxy group at the C5 position of the pyridine ring is a critical functionalization step. This can be achieved either by starting with a precursor already containing the methoxy group or by adding it to an existing pyridine ring.

A common and effective method is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halide, from the pyridine ring. For instance, reacting a compound like 2-bromo-5-chloropyridine (B189627) or 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) would yield the desired 5-methoxy substituted pyridine. researchgate.net The reactivity of halopyridines to nucleophilic substitution is a well-established principle. The less basic nature of 2-methoxypyridines compared to unsubstituted pyridine can be advantageous in subsequent reaction steps, preventing unwanted side reactions at the nitrogen atom. nih.gov

This phase of the synthesis involves two key stages: the construction of the 1-methylcyclobutyl group and its subsequent attachment to the 5-methoxypyridine core.

Construction of the 1-Methylcyclobutyl Precursor

The 1-methylcyclobutyl moiety is readily synthesized from cyclobutanone. The most direct approach is the nucleophilic addition of a methyl organometallic reagent to the carbonyl group of cyclobutanone. Specifically, the reaction of cyclobutanone with methylmagnesium bromide (MeMgBr), a Grignard reagent, in an ethereal solvent like diethyl ether at low temperature (0°C) affords 1-methylcyclobutanol in high yield. chemicalbook.comevitachem.com This tertiary alcohol can then be converted into a suitable precursor for cross-coupling, such as 1-bromo-1-methylcyclobutane, for subsequent Grignard reagent formation.

Attachment via Cross-Coupling Reactions

The formation of the C-C bond between the pyridine and cyclobutyl rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions.

Grignard Cross-Coupling: This approach involves the reaction of a 1-methylcyclobutylmagnesium halide with a 2-halo-5-methoxypyridine (e.g., 2-chloro-5-methoxypyridine). Such reactions are typically catalyzed by palladium or nickel complexes. epo.orggoogle.com For example, a palladium catalyst like Pd(dppf)Cl₂ can be used to couple Grignard reagents with 2-chloropyridine (B119429) derivatives in a solvent like tetrahydrofuran (B95107) (THF). epo.org

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation due to its tolerance of a wide range of functional groups and generally mild reaction conditions. nih.govnih.gov The reaction would involve coupling 2-bromo-5-methoxypyridine (B47582) with a 1-methylcyclobutylboronic acid or its ester derivative. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent system like dioxane/water. nih.gov

Coupling MethodPyridine SubstrateCyclobutyl SubstrateCatalyst/Reagents
Grignard Coupling 2-Chloro-5-methoxypyridine1-Methylcyclobutylmagnesium bromidePd or Ni catalyst (e.g., Pd(dppf)Cl₂)
Suzuki-Miyaura Coupling 2-Bromo-5-methoxypyridine1-Methylcyclobutylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)

The incorporation of the methyl group to form the quaternary carbon center of the 1-methylcyclobutyl moiety is a critical step that defines the substituent. As outlined in the construction of the cyclobutyl precursor (Section 2.2.3), the most direct and efficient strategy is the nucleophilic addition of a methyl group to a cyclobutanone carbonyl.

The reaction involves treating cyclobutanone with a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi). chemicalbook.comevitachem.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclobutanone, leading to the formation of a tertiary alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, 1-methylcyclobutanol. This alcohol is the key intermediate that is then activated for the cross-coupling attachment to the pyridine ring. chemicalbook.com

General Approaches to Pyridine and Cyclobutane Synthesis

The synthesis of a disubstituted pyridine like this compound would involve the formation of the pyridine core and the introduction of the methoxy and methylcyclobutyl substituents.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product would likely rely on standard laboratory techniques. Given that pyridines are basic compounds, acid-base extraction could be a viable method to separate the product from non-basic impurities.

Chromatographic methods are central to the purification of organic compounds. A summary of potential techniques is presented below.

Purification TechniqueDescriptionApplication
Flash Chromatography Utilizes a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent mixture) to separate compounds based on polarity.Widely used for purifying reaction mixtures, separating isomers, and isolating final products. nih.govmdpi.com
Preparative HPLC High-Performance Liquid Chromatography on a larger scale to isolate quantities of a specific compound from a mixture.Can be used for final purification to achieve high purity, especially for challenging separations. flash-chromatography.com
Distillation Separates liquids based on differences in boiling points.Useful for purifying liquid products or removing volatile solvents if the target compound is thermally stable. google.com
Crystallization A solid-liquid separation technique in which a solid crystalline phase is formed from a solution.Can be used for the final purification step if the product is a solid, often yielding very pure material. lookchem.com

This table is based on general purification methods for substituted pyridines and is not derived from specific data for this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of any chemical compound aims to reduce its environmental impact. This involves considerations such as atom economy, use of less hazardous reagents, and minimizing waste.

Spectroscopic and Structural Characterization Techniques for 5 Methoxy 2 1 Methylcyclobutyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 5-Methoxy-2-(1-methylcyclobutyl)pyridine would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the 1-methylcyclobutyl and methoxy (B1213986) substituents. The aromatic region would show three signals for the pyridine ring protons. The proton at C6, being ortho to the nitrogen, would likely be the most downfield. The protons at C3 and C4 would show characteristic coupling patterns. The methoxy group would appear as a singlet, and the methylcyclobutyl group would show signals for the methyl protons (a singlet) and the methylene (B1212753) protons of the cyclobutyl ring (complex multiplets).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the methoxy group (C5) and the carbon attached to the cyclobutyl group (C2) would be significantly affected. The carbons of the 1-methylcyclobutyl group and the methoxy carbon would appear in the aliphatic region of the spectrum. In many aromatic compounds, the chemical shift for a methoxy group bonded to the aromatic ring is typically around 56 ppm. guidechem.comnih.gov

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.20-7.30ddJ = 8.5, 2.5 Hz
H-46.70-6.80dJ = 8.5 Hz
H-68.10-8.20dJ = 2.5 Hz
-OCH₃3.80-3.90s-
Cyclobutyl-CH₂1.80-2.20m-
Cyclobutyl-CH₃1.40-1.50s-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2162-165
C-3120-123
C-4115-118
C-5155-158
C-6145-148
C (quaternary, cyclobutyl)40-45
Cyclobutyl-CH₂30-35
Cyclobutyl-CH₃25-30
-OCH₃55-58

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-3 and H-4) and within the cyclobutyl ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C signals. For example, the signals for C-3, C-4, C-6, the methoxy carbon, and the carbons of the cyclobutyl group would each be correlated to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected between the methoxy protons and C-5, and between the cyclobutyl protons and C-2 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the methoxy protons and the H-4 or H-6 protons of the pyridine ring, and between the methyl protons of the cyclobutyl group and nearby protons on the pyridine ring, providing insights into the preferred orientation of the cyclobutyl substituent.

Infrared (IR) Spectroscopy Application for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic pyridine ring, the C-O ether linkage of the methoxy group, and the C-H bonds of the alkyl groups. The heteroaromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the aromatic ring are expected in the 1650-1400 cm⁻¹ range. researchgate.net

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=N and C=C Aromatic Ring Stretching1400-1600
C-O (Aryl Ether) Stretch1200-1275 (asymmetric), 1020-1075 (symmetric)
C-H Bending800-900 (out-of-plane)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₅NO, which corresponds to a molecular weight of approximately 177.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical cations. Likely fragmentation pathways would involve the loss of the methoxy group, the methyl group from the cyclobutyl moiety, or cleavage of the cyclobutyl ring.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be able to confirm the molecular formula C₁₁H₁₅NO by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/z
[M]⁺177
[M - CH₃]⁺162
[M - OCH₃]⁺146
[M - C₄H₇]⁺122

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

For this technique to be applicable to this compound, the compound would first need to be obtained in the form of a single, high-quality crystal. If such a crystal were available, X-ray diffraction analysis would yield a detailed model of the molecule's structure. This would definitively confirm the connectivity established by NMR and provide precise geometric parameters. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions that might be present. As of now, there is no publicly available crystal structure for this compound.

Computational and Theoretical Chemistry Studies of 5 Methoxy 2 1 Methylcyclobutyl Pyridine

Molecular Docking and Ligand-Protein Interaction Modeling Methodologies (in absence of specific targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict how a small molecule (ligand) might interact with a protein target. nih.gov

Computational methods, such as systematic or stochastic conformational searches, can be employed to generate a library of low-energy conformers of the molecule. acs.orgfrontiersin.org These methods explore the potential energy surface of the molecule by rotating its flexible bonds and calculating the energy of each resulting conformation. acs.org The resulting ensemble of conformations provides a more realistic representation of the molecule's flexibility in a biological environment.

In the absence of a known biological target for 5-Methoxy-2-(1-methylcyclobutyl)pyridine, molecular docking can be performed against a panel of representative protein structures or through a process known as reverse docking. researchgate.net In reverse docking, a single ligand is docked against a large library of protein structures to identify potential targets. researchgate.net

The general methodology for molecular docking involves several key steps:

Preparation of the Receptor: A three-dimensional structure of a hypothetical protein target is obtained, often from a protein database. The binding site, a cavity on the protein surface where the ligand is expected to bind, is identified. nih.gov

Ligand Conformation Sampling: The conformational flexibility of this compound is taken into account by either using a pre-generated set of conformers or allowing the ligand to be flexible during the docking process. nih.gov

Docking Algorithm: A search algorithm is used to place the ligand in various orientations and conformations within the binding site.

Scoring Function: A scoring function is then used to estimate the binding affinity for each pose and rank them. The score typically accounts for factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The results of a molecular docking study would predict the most likely binding pose of this compound within a given binding site and provide a score indicating the predicted strength of the interaction. Analysis of the top-ranked poses would reveal key intermolecular interactions, such as hydrogen bonds that might form between the pyridine (B92270) nitrogen or methoxy (B1213986) oxygen and amino acid residues in the protein.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. fraserlab.com This technique allows for the exploration of the conformational dynamics of this compound and the influence of its environment.

By simulating the molecule in a solvent, typically water, MD can provide a detailed picture of its behavior in a more biologically relevant context. The simulation would reveal the dynamic range of motion of the different parts of the molecule, such as the puckering of the cyclobutyl ring and the rotation of the methoxy group. This information on conformational flexibility is complementary to the static picture provided by quantum chemical calculations.

Furthermore, MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for the study of solvation effects, such as the formation of a hydration shell around the molecule. researchgate.net The arrangement of water molecules around the polar groups (pyridine nitrogen and methoxy oxygen) can be analyzed to understand how the solvent influences the molecule's conformational preferences and potential for forming intermolecular interactions. For pyridine derivatives, MD simulations can reveal preferences for folded or extended conformations in solution, which is crucial for their interaction with biological targets. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for Pyridine Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.comnih.gov For pyridine derivatives, including this compound, QSAR studies can provide valuable insights into the structural features that are crucial for their desired biological effects. This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. taylorandfrancis.comnih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying structural properties using molecular descriptors, statistical models can be developed to predict the activity of related compounds. taylorandfrancis.com

A typical QSAR modeling workflow for pyridine derivatives involves the following key steps:

Data Set Selection: A series of pyridine compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. taylorandfrancis.com

Molecular Descriptor Calculation: For each molecule in the data set, a wide range of numerical descriptors are calculated to represent its structural and physicochemical properties. These descriptors can be categorized as follows:

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), water solubility (logS), molar refractivity (MR), and polar surface area (TPSA). frontiersin.orgfrontiersin.org Hydrophobicity, for instance, has been shown to be an important factor in the activity of some pyridine derivatives against M. avium. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Examples include the Wiener index and Balaban J index. frontiersin.orgresearchgate.net

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments. frontiersin.orgfrontiersin.org The HOMO orbitals, for example, can play a significant role in describing molecular interactions. nih.gov

3D Descriptors: These are derived from the three-dimensional conformation of the molecule and include information about its volume and surface area. researchgate.net

Model Development: Various statistical methods are employed to establish a relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the activity and a set of descriptors. chemrevlett.combuecher.de

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, which can be particularly useful when the structure-activity relationship is not linear. nih.gov

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. taylorandfrancis.com Common validation techniques include:

Internal Validation: This is often performed using leave-one-out cross-validation (Q²), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. researchgate.net

External Validation: The model's predictive power is assessed using the test set of compounds that were not used in the model development. The coefficient of determination (R²) between the predicted and experimental activities of the test set is a key metric. chemrevlett.com

The following interactive data table provides an overview of common molecular descriptors used in QSAR studies of pyridine derivatives and their significance.

Descriptor CategoryDescriptor ExampleSignificance in Drug Action
Physicochemical LogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes. nih.gov
TPSA (Topological Polar Surface Area)Relates to the hydrogen bonding potential and permeability of the molecule.
Topological Wiener IndexDescribes the molecular branching and compactness.
Balaban J IndexA highly discriminating descriptor related to the molecular shape. researchgate.net
Quantum-Chemical HOMO EnergyIndicates the molecule's ability to donate electrons in a reaction. nih.gov
LUMO EnergyIndicates the molecule's ability to accept electrons in a reaction.

The next table illustrates the statistical parameters commonly used to evaluate the quality of a QSAR model.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. chemrevlett.com> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation. researchgate.net> 0.5
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible

By applying these QSAR modeling principles, it is theoretically possible to investigate the structure-activity relationships of a series of compounds that includes this compound. Such studies could identify the key molecular features that contribute to its biological activity and guide the design of new, more potent analogues.

Chemical Reactivity and Transformation of 5 Methoxy 2 1 Methylcyclobutyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orgyoutube.com The nitrogen atom can also be protonated or complex with Lewis acids under typical SEAr conditions, which further deactivates the ring by increasing its electron-withdrawing nature. wikipedia.orgyoutube.com

However, the presence of the 5-methoxy group, a strong electron-donating group (EDG), counteracts this deactivation to some extent by increasing the electron density of the ring through resonance. The directing effects of the pyridine nitrogen and the methoxy (B1213986) group are key to predicting the regioselectivity of substitution. The pyridine nitrogen directs incoming electrophiles to the meta-position (C3), while the methoxy group directs ortho and para (C4 and C6).

In the case of 5-Methoxy-2-(1-methylcyclobutyl)pyridine, the potential sites for electrophilic attack are C3, C4, and C6. The C2 and C5 positions are already substituted. The steric bulk of the 2-(1-methylcyclobutyl) group may hinder attack at the C3 position. Therefore, substitution is most likely to occur at the C4 or C6 positions, influenced by the activating methoxy group.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ 4-Nitro-5-methoxy-2-(1-methylcyclobutyl)pyridine
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ 4-Bromo-5-methoxy-2-(1-methylcyclobutyl)pyridine
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely due to complexation of the Lewis acid with the pyridine nitrogen, deactivating the ring. youtube.com |

An alternative strategy to enhance reactivity towards electrophiles involves the initial oxidation of the pyridine nitrogen to form the corresponding Pyridine N-oxide. wikipedia.org This modification increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C4 position. The N-oxide can then be reduced back to the pyridine after the substitution reaction.

Nucleophilic Reactions at the Cyclobutyl Moiety or Methoxy Group

The primary sites for nucleophilic attack on this compound are the methyl group of the methoxy substituent and, under certain conditions, the pyridine ring itself.

Demethylation of the Methoxy Group: The O-methyl group of the 5-methoxy substituent can be cleaved by strong nucleophiles or acids to yield the corresponding pyridin-5-ol derivative. This process, known as demethylation, is a common transformation for aryl methyl ethers. nih.govnih.gov Reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction proceeds via nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion. The resulting hydroxyl group provides a new handle for further functionalization. frontiersin.org

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of hydrogen on the pyridine ring is generally difficult. However, the inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group, such as a halogen, is present at the C2, C4, or C6 positions. rsc.org For the parent compound, SNAr is not a primary reaction pathway. However, if the molecule is first halogenated (as described in section 5.1), the resulting halopyridine can undergo SNAr with various nucleophiles like amines, alkoxides, or thiolates. acs.orgnih.gov For instance, amination of methoxypyridines can be achieved using reagents like sodium hydride-iodide composites. rsc.org

The saturated 1-methylcyclobutyl moiety is generally unreactive towards nucleophiles unless a leaving group is present on the alkyl structure, which is not the case in the parent compound.

Oxidation and Reduction Pathways of this compound

Oxidation: The pyridine nitrogen atom can be oxidized to form a Pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. As mentioned previously, the formation of the N-oxide alters the electronic properties of the pyridine ring, activating it for further transformations. wikipedia.org The alkyl side chain (1-methylcyclobutyl) could potentially undergo oxidation under more vigorous conditions, but this typically requires specific reagents designed for C-H activation. For example, oxidation of a methyl group on a pyridine ring to a cyano group has been observed on certain catalysts. researchgate.net

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere is a common method. Another effective method for the reduction of pyridines is the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce the aromatic ring to a piperidine. clockss.org The choice of reducing agent and conditions can sometimes allow for partial reduction to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate. wum.edu.pkresearchgate.netwum.edu.pk

Metal-Catalyzed Coupling Reactions Involving Pyridine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. rsc.org These reactions typically require a pyridine derivative bearing a halide or triflate leaving group. Therefore, a preliminary halogenation of this compound, for instance at the C4 position, would be necessary to engage in these transformations. innospk.com

Once the halo-derivative, such as 4-bromo-5-methoxy-2-(1-methylcyclobutyl)pyridine, is synthesized, it can serve as a substrate for a variety of palladium-, nickel-, or copper-catalyzed coupling reactions. acs.orgresearchgate.netresearchgate.net

Table 2: Common Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Reaction Name Catalyst (Typical) Reactant Partner Bond Formed
Suzuki-Miyaura Coupling Pd(PPh₃)₄, PdCl₂(dppf) Organoboron compounds (boronic acids/esters) C-C
Heck Reaction Pd(OAc)₂, PdCl₂ Alkenes C-C
Sonogashira Coupling Pd(PPh₃)₄, CuI Terminal alkynes C-C (alkynyl)
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP Amines (primary or secondary) C-N
Stille Coupling Pd(PPh₃)₄ Organotin compounds C-C

| Negishi Coupling | Pd(PPh₃)₄, Ni(acac)₂ | Organozinc compounds | C-C |

These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups, onto the pyridine core, making them invaluable for analog synthesis. nbinno.com

Derivatization Strategies for Analog Synthesis

The chemical reactivity profile of this compound offers several strategic avenues for the synthesis of analogs. These strategies involve modifications at the methoxy group, the pyridine ring, and potentially the cyclobutyl substituent.

Modification of the Methoxy Group:

Demethylation: As detailed in section 5.2, cleavage of the methyl ether with reagents like BBr₃ yields the 5-hydroxy-2-(1-methylcyclobutyl)pyridine.

O-Alkylation/Acylation: The resulting hydroxyl group can be subsequently alkylated or acylated to generate a library of ether and ester analogs, respectively.

Functionalization of the Pyridine Ring:

Halogenation and Cross-Coupling: This is arguably the most versatile strategy. Electrophilic halogenation (e.g., bromination at the C4 position) provides a key intermediate. thieme-connect.com This halo-derivative can then be subjected to the various metal-catalyzed cross-coupling reactions outlined in section 5.4 to introduce diverse substituents and build molecular complexity. mdpi.com

Reduction of the Pyridine Ring:

Piperidine Formation: Reduction of the aromatic ring to a piperidine (see section 5.3) fundamentally changes the geometry and basicity of the molecule, providing access to a different class of saturated heterocyclic analogs.

These derivatization pathways allow for systematic exploration of the structure-activity relationship of this chemical scaffold by modifying its steric and electronic properties.

Potential Applications in Synthetic Chemistry and Materials Science Excluding Properties and Clinical Data

Role as a Building Block in Complex Molecule Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. nih.gov The methoxy (B1213986) group, in particular, can influence the reactivity and synthetic utility of the pyridine (B92270) ring.

Key Research Findings:

Modulation of Basicity: Methoxypyridines have been utilized as surrogates for piperidines and pyridones in the synthesis of complex molecules like alkaloids. The methoxy group, particularly at the 2-position, reduces the basicity of the pyridine nitrogen through inductive electron-withdrawing effects. This modulation of basicity can be crucial for facilitating reactions that are otherwise low-yielding with more basic pyridine derivatives. nih.gov

Directed Functionalization: The methoxy group can act as a directing group in electrophilic aromatic substitution reactions, allowing for regioselective functionalization of the pyridine ring. This controlled introduction of new functional groups is a key strategy in the multi-step synthesis of elaborate molecular architectures.

Versatile Precursors: Pyridine derivatives are precursors to a variety of other heterocyclic structures. For example, dihydropyridones, which can be synthesized from pyridine-based starting materials, are valuable intermediates for preparing more complex nitrogen-containing heterocycles. mdpi.com

Cross-Coupling Reactions: Alkylpyridinium salts, derived from alkylpyridines, have been shown to be effective alkyl radical sources in metal-catalyzed cross-coupling reactions. acs.orgacs.org This suggests that 5-Methoxy-2-(1-methylcyclobutyl)pyridine could potentially be converted to a pyridinium (B92312) salt and used to introduce the 1-methylcyclobutyl moiety into other molecules.

Scaffold Design in Medicinal Chemistry Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of biologically active compounds. nih.govrsc.org Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its favorable solubility characteristics make it an attractive core for the design of new therapeutic agents. nih.govsemanticscholar.org

Key Research Findings:

Core Structural Framework: The pyridine nucleus is a central component in the design of novel molecular frameworks targeting a wide range of biological targets. rsc.orgresearchgate.net The substituents on the pyridine ring can be systematically varied to explore the chemical space around a biological target and optimize molecular interactions.

Bioisosterism: The pyridine ring can act as a bioisostere of a benzene (B151609) ring, as well as other nitrogen-containing heterocycles, amides, and amines. semanticscholar.org This allows medicinal chemists to replace these groups with a pyridine ring to modulate properties such as solubility, metabolic stability, and target binding affinity. semanticscholar.org

Influence of Methoxy Groups: The introduction of a methoxy group onto a heterocyclic scaffold can significantly impact its biological activity and pharmacokinetic properties. For instance, in the development of certain modulators, the insertion of a methoxypyridine motif led to compounds with improved activity and properties, such as solubility. nih.gov In other research, 6-methoxy-2-arylquinolines were designed as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Precursor in Catalyst Design or Ligand Development Research

Pyridine and its derivatives are widely used as ligands in coordination chemistry and organometallic catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, and the electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the ring. nih.gov

Key Research Findings:

Ligand Modification: The coordination properties of pyridine-based ligands can be altered by the introduction of electron-donating or electron-withdrawing groups. nih.gov The methoxy group in this compound would act as an electron-donating group, which could influence the stability and reactivity of the resulting metal complex.

Catalytic Applications: Metal complexes with pyridine-containing ligands have been successfully employed as catalysts in a variety of organic transformations, including cross-coupling reactions, oxidations, and reductions. unimi.itacs.orgnih.gov The specific nature of the pyridine ligand can impact the efficiency and selectivity of the catalytic process.

Pincer and Multidentate Ligands: The pyridine motif is a key component of many multidentate ligands, such as terpyridine, which can form highly stable complexes with transition metals. nih.gov While this compound is a monodentate ligand, it could be incorporated into larger, multidentate ligand structures.

Supramolecular Chemistry: Pyridine derivatives are valuable building blocks in supramolecular chemistry for the construction of coordination polymers and other complex assemblies. The ability of substituted pyridine N-oxides to bridge multiple metal centers highlights the versatility of the pyridine framework in creating extended structures. researchgate.net

Investigation as a Component in Advanced Materials Research

The electronic and photophysical properties of pyridine derivatives make them attractive candidates for investigation in the field of materials science. Their incorporation into larger molecular systems can lead to materials with interesting optical, electronic, and thermal properties.

Key Research Findings:

Luminescent Materials: Pyridine-containing compounds have been investigated for their luminescent properties, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The nature of the substituents on the pyridine core can significantly influence the emission characteristics of the material. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridinecarbonitriles, which feature a pyridine ring, are promising ligands for the formation of coordination compounds and polymers. These materials can exhibit interesting magnetic, photoluminescent, and porous properties. mdpi.com

High-Energy Materials: Theoretical studies have explored the potential of polynitro-bridged pyridine derivatives as high-energy-density materials. These investigations focus on properties such as density, heat of formation, and detonation performance. researchgate.net

Liquid Crystals: Bent-shaped molecules containing a pyridine core have been synthesized and shown to exhibit liquid crystalline phases. The formation of these mesophases is influenced by the polar substituents on the pyridine ring. researchgate.net

Future Research Directions and Unexplored Avenues for 5 Methoxy 2 1 Methylcyclobutyl Pyridine

The novel heterocyclic compound, 5-Methoxy-2-(1-methylcyclobutyl)pyridine, presents a unique scaffold for a multitude of chemical investigations. While its fundamental properties are being established, a significant number of advanced research avenues remain unexplored. Future studies can leverage cutting-edge technologies and methodologies to comprehensively characterize this molecule, potentially paving the way for its application in various fields of chemical science. This article outlines key future research directions centered on synthetic chemistry, computational modeling, reactivity profiling, automation, and biophysical interactions.

Q & A

Basic: What are the optimal synthetic routes for 5-Methoxy-2-(1-methylcyclobutyl)pyridine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves coupling reactions or cyclization strategies. For example, brominated pyridine intermediates (e.g., 2-bromo-6-methoxypyridine) can undergo Suzuki-Miyaura cross-coupling with 1-methylcyclobutylboronic acid derivatives to introduce the cyclobutyl moiety . Reaction conditions such as catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (THF vs. DMF), and temperature (60–100°C) significantly affect yield (reported 45–75%) and purity. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the product with ≥95% purity (HPLC) .

Advanced: How does pH influence the lipophilicity (LogD) of this compound, and what experimental methods are recommended for accurate measurement?

Answer:
The compound’s LogD is pH-dependent due to potential ionization of the pyridine nitrogen. At physiological pH (1–8), the molecule may exist in protonated (charged) and neutral forms, altering its partitioning behavior. Experimental protocols (e.g., shake-flask or HPLC-based methods) must specify pH conditions. For instance, LogD₇.₄ (pH 7.4) is measured using octanol/buffer partitioning with UV detection . High-pH conditions (>pH 12) stabilize the neutral form, enabling LogP determination . Reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.4) can approximate LogD using retention time correlations .

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR confirms substitution patterns. The cyclobutyl group’s protons exhibit distinct splitting (e.g., ABX systems) at δ 1.5–2.5 ppm, while methoxy protons appear as a singlet (~δ 3.8 ppm) .
  • HPLC : Purity (>98%) is validated using a C18 column (MeCN/H₂O gradient) .
  • MS : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 206.1) .
    Discrepancies in NMR signals (e.g., cyclobutyl conformers) are resolved via variable-temperature NMR or computational modeling (DFT) .

Advanced: How can researchers design SAR studies to evaluate the role of the 1-methylcyclobutyl group in modulating biological activity?

Answer:
Structure-activity relationship (SAR) studies should:

Modify substituents : Synthesize analogs with varied cyclobutyl substituents (e.g., 1-ethylcyclobutyl, spirocyclic derivatives) .

Assay design : Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) with controls. For example, RXFP1 modulators with cyclobutyl groups showed enhanced metabolic stability in cardiovascular models .

Computational analysis : Use molecular docking (AutoDock, Schrödinger) to map steric and electronic effects of the cyclobutyl group on target binding .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (STOT SE 3 classification) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers resolve contradictions in reported LogD values for structurally similar pyridine derivatives?

Answer:
Contradictions often arise from inconsistent pH conditions or measurement techniques. To address this:

Standardize pH : Report LogD at physiologically relevant pH (e.g., 7.4) and LogP at pH >12 .

Cross-validate methods : Compare shake-flask (gold standard) with HPLC or potentiometric titration results .

Control impurities : Ensure >95% purity (via HPLC) to avoid partitioning artifacts .

Basic: What environmental fate studies are relevant for this compound, and how is biodegradability assessed?

Answer:

  • Soil mobility : Measure logD to predict adsorption (Koc) using OECD Guideline 121 .
  • Aquatic toxicity : Use Daphnia magna or algal assays (OECD 202/201) to assess EC₅₀ values .
  • Biodegradation : Perform OECD 301B (CO₂ evolution test) to evaluate microbial breakdown . Current data gaps necessitate extrapolation from analogs like 5-methoxy-2-methylpyridine .

Advanced: How can computational modeling predict the metabolic stability of this compound?

Answer:

  • Metabolite prediction : Use software like MetaSite or GLORY to identify vulnerable sites (e.g., methoxy demethylation or cyclobutyl oxidation) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes .
  • MD simulations : Analyze binding to cytochrome P450 enzymes to predict clearance rates .

Basic: What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Answer:

  • Low yields : Optimize catalyst loading (e.g., 5 mol% Pd) and reduce side reactions via inert atmosphere (N₂/Ar) .
  • Purification : Replace column chromatography with crystallization (e.g., using EtOAc/hexane) for cost-effective scale-up .
  • Safety : Control exothermic reactions using jacketed reactors and gradual reagent addition .

Advanced: How can NMR spectroscopy distinguish between stereoisomers or conformers in this compound derivatives?

Answer:

  • VT-NMR : Perform variable-temperature experiments to coalesce signals from interconverting cyclobutyl conformers .
  • NOESY : Detect spatial proximity between methoxy and cyclobutyl protons to assign stereochemistry .
  • Chiral chromatography : Use columns like Chiralpak IA to resolve enantiomers, supported by CD spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.